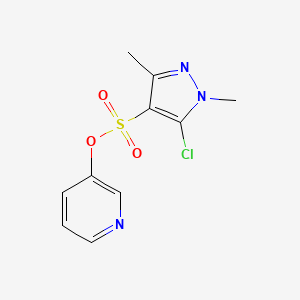

Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate

Description

Properties

IUPAC Name |

pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O3S/c1-7-9(10(11)14(2)13-7)18(15,16)17-8-4-3-5-12-6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGBIXDXIBXRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)OC2=CN=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Chlorine Atom: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access . It can also modulate receptor activity by acting as an agonist or antagonist . The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Research Findings and Implications

Reactivity Differences : Sulfonate esters (target compound) are less prone to hydrolysis than carboxylic acids or aldehydes under acidic conditions but may undergo nucleophilic substitution more readily .

Solubility and Applications: The pyridine moiety in the target compound could enhance solubility in aqueous-organic mixtures compared to non-aromatic analogs, favoring its use in medicinal chemistry .

Safety Considerations : Pyridine-containing compounds often require stringent safety measures (e.g., respiratory protection), as seen in tert-butyl derivatives .

Biological Activity

Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate is a heterocyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique combination of a pyrazole ring and a pyridine ring, along with a sulfonate group. This structural composition enhances its solubility and reactivity, which are crucial for its biological activity. The molecular formula is with a molecular weight of approximately 287.72 g/mol .

The biological activity of this compound primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction effectively blocks substrate access, which is critical in various biochemical pathways. Notably, studies have indicated its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway .

Antimicrobial Activity

Research has shown that compounds similar to this compound display significant antimicrobial properties. For instance, studies on pyrazole derivatives have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Properties

Pyridin derivatives have been explored for their anticancer potential. In vitro studies have indicated that certain pyrazole-based compounds can induce apoptosis in cancer cells, particularly in lung cancer cell lines such as A549. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance efficacy against specific cancer types .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

This compound stands out among similar compounds due to its unique combination of structural features that enhance its biological activity. Compared to other pyrazole derivatives lacking the sulfonate group, this compound demonstrates improved solubility and reactivity profiles, making it more effective in biological assays .

Q & A

Basic: What are the recommended synthetic routes for Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate, and what intermediates are critical in its preparation?

The synthesis typically involves two key steps: (1) preparation of the pyrazole sulfonic acid intermediate and (2) sulfonate ester formation with pyridin-3-ol.

- Step 1: Chlorination and dimethyl substitution on the pyrazole ring can be achieved using methods similar to those described for 5-chloro-1,3-dimethylpyrazole (CAS 27006-76-4), where chlorination of 1,3-dimethyl-5-pyrazolone is followed by sulfonation at the 4-position .

- Step 2: The sulfonate ester is formed via reaction of the pyrazole sulfonic acid derivative with pyridin-3-yl chloride under basic conditions (e.g., using K₂CO₃ in DMF at 80–100°C) .

Critical Intermediates: - 5-Chloro-1,3-dimethylpyrazole-4-sulfonic acid (precursor for sulfonate formation).

- Pyridin-3-yl chloride (for coupling) .

Basic: How can researchers characterize the structural integrity and purity of this compound?

Methodological Approaches:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and ester linkage. Compare with analogs like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 317.03) .

- X-ray Crystallography: For absolute configuration determination, as demonstrated for 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide .

- Purity Analysis: HPLC with UV detection (≥95% purity threshold) .

Basic: What are the documented melting points and solubility profiles of this compound analogs?

Advanced: How do substituent variations on the pyrazole ring influence the physicochemical properties of this compound analogs?

Key Findings:

- Electron-Withdrawing Groups (e.g., -CF₃): Increase thermal stability (e.g., 5-Chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde melts at 105–107°C vs. 78–79°C for non-CF₃ analogs) .

- Aromatic Substituents (e.g., 4-chlorophenyl): Enhance lipophilicity (logP increases by ~1.5 units) but reduce aqueous solubility .

- Methoxy Groups: Improve solubility in polar solvents (e.g., DMSO) due to hydrogen bonding .

Experimental Design Tip: Use Hammett constants (σ) to predict substituent effects on reaction rates and stability .

Advanced: What methodological approaches are effective in resolving contradictory spectral data for this compound derivatives?

- Multi-Technique Validation: Combine 2D NMR (e.g., HSQC, HMBC) with IR and X-ray crystallography to resolve ambiguities in functional group assignments .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

- Case Study: For 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde, discrepancies in carbonyl stretching frequencies (IR) were resolved via X-ray analysis .

Advanced: How can researchers design experiments to assess the stability of this compound under varying storage conditions?

Protocol:

Temperature Stability: Store samples at -20°C, 4°C, and 25°C for 30 days. Monitor degradation via HPLC .

pH Stability: Dissolve compound in buffers (pH 2–10) and analyze by LC-MS for hydrolysis products (e.g., free sulfonic acid) .

Light Sensitivity: Expose to UV (254 nm) and visible light; track photodegradation using UV-Vis spectroscopy .

Key Insight: Sulfonate esters are prone to hydrolysis under alkaline conditions (pH > 8) .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

- Optimized Coupling Conditions: Use anhydrous DMF and slow addition of pyridin-3-yl chloride to minimize di-ester formation .

- Purification: Silica gel chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol .

- Case Study: In zolazepam intermediate synthesis, acylation byproducts were reduced by controlling stoichiometry (1:1.05 molar ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.